molecular formula C26H24ClNO5 B7778098 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No.: B7778098
M. Wt: 465.9 g/mol
InChI Key: GBHDKLSPNCGFEV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyridinium core substituted with hydroxypropyl and triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with 3-chloropropanol in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to reflux

    Catalyst/Base: Triethylamine or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridinium ring can be reduced to a dihydropyridine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide, followed by nucleophilic substitution.

Major Products

    Oxidation: 1-(3-Oxopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

    Reduction: 1-(3-Hydroxypropyl)-2,4,6-triphenyldihydropyridine

    Substitution: 1-(3-Halopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

Scientific Research Applications

1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium core can interact with nucleic acids and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridine
  • 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridinium chloride
  • 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridinium bromide

Uniqueness

1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-1-ol;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO.ClHO4/c28-18-10-17-27-25(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-26(27)23-15-8-3-9-16-23;2-1(3,4)5/h1-9,11-16,19-20,28H,10,17-18H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHDKLSPNCGFEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCO)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.